
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring substituted with a formyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the morpholine ring followed by the introduction of the formyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-bromo-6-(trifluoromethyl)pyridin-2-yl)morpholine-4-carboxylate
- Tert-butyl 2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is unique due to the presence of both a formyl group and a trifluoromethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential applications in drug development.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14F3N1O3
- CAS Number : 2007915-52-6
- Molecular Weight : 273.24 g/mol
The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate morpholine derivatives with trifluoroacetaldehyde and tert-butyl ester. The specific conditions and reagents can vary, but the general approach is to utilize established methods in organic synthesis to obtain high yields of the desired product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown activity against various bacterial strains, including resistant strains, suggesting potential use in treating infections caused by multi-drug resistant organisms .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. IC50 values for related compounds in this class have been reported in the low micromolar range, highlighting their potential efficacy .
Case Studies and Research Findings
A recent study evaluated a series of morpholine derivatives, including this compound, for their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, with IC50 values ranging from 10 to 50 µM against various cancer types .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the trifluoromethyl group into morpholine-based scaffolds?
The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or electrophilic reagents. For example, compounds like 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) are used as acylating agents to incorporate CF3 groups into heterocycles . In morpholine derivatives, this may involve coupling reactions with trifluoromethyl-substituted boronic acids (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine derivatives) under Suzuki-Miyaura conditions .
Q. How can the tert-butyl carbamate protecting group be selectively removed during synthesis?
The tert-butyl carbamate (Boc) group is acid-labile. Deprotection is commonly achieved using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. For example, tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate (CAS 1787250-39-8) undergoes Boc cleavage under acidic conditions to yield free amines .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : <sup>19</sup>F NMR is essential for confirming the presence and environment of the trifluoromethyl group.
- HPLC : Purity analysis (>95%) is standard, as seen in trifluoromethoxy-substituted analogs like 4-(trifluoromethoxy)phenylacetic acid .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C13H8F3NO2 derivatives with MW ~267.20) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the morpholine ring?
The CF3 group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks. For instance, in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (CAS 223127-47-7), the CF3 group stabilizes intermediates during cross-coupling reactions . Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. What are the stability challenges of the 5-formyl group under basic or oxidizing conditions?
The aldehyde group is prone to oxidation or nucleophilic addition. Stabilization strategies include using inert atmospheres or temporary protecting groups (e.g., acetals). For example, methyl 5-formyl-4-methyl-2-thiophenecarboxylate requires anhydrous conditions to prevent formyl degradation .
Properties
Molecular Formula |
C11H16F3NO4 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
HHPQTTRVQFZWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1C=O)C(F)(F)F |
Origin of Product |
United States |
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